

Application Notes and Protocols: Using Computational Docking to Study Fosamprenavir-Protease Binding

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Compound of Interest		
Compound Name:	Fosamprenavir	
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Introduction

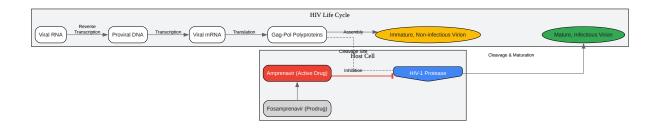
Fosamprenavir is an antiretroviral prodrug that is rapidly converted in the body to its active form, Amprenavir.[1] Amprenavir is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, a critical enzyme in the viral life cycle.[2][3] HIV-1 protease is responsible for cleaving newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional proteins essential for producing infectious virions.[1] By binding to the active site of the protease, Amprenavir competitively inhibits this cleavage process, resulting in the production of immature, non-infectious virial particles.[1]

Computational docking is a powerful in silico technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target (receptor). This method is instrumental in drug discovery for screening virtual libraries of compounds, elucidating binding mechanisms, and guiding the optimization of lead candidates. These application notes provide a detailed protocol for using computational docking and subsequent binding free energy calculations to study the interaction between Amprenavir and HIV-1 protease.

Mechanism of Action: HIV-1 Protease Inhibition



The HIV replication cycle relies on the protease enzyme to assemble new, infectious virus particles. The inhibition of this enzyme is a key therapeutic strategy.



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Caption: Mechanism of HIV-1 Protease inhibition by Fosamprenavir/Amprenavir.

Quantitative Data Summary

Computational and experimental studies have quantified the binding of Amprenavir to HIV-1 protease. The binding affinity is typically reported as a binding energy (from docking, in kcal/mol) or an inhibition constant (Ki). Lower values indicate stronger binding.

Table 1: Amprenavir Binding Affinity for Wild-Type HIV-1

Protease

Parameter	Value	Method	Reference
Inhibition Constant (Ki)	0.6 nM	Enzymatic Assay	[2][3]
Binding Free Energy (ΔG)	-20.02 kcal/mol	MM/PBSA	[4]
50% Inhibitory Conc. (IC50)	12 - 14.6 ng/mL	Cell Culture	[3][5]

Table 2: Key Interacting Residues in the HIV-1 Protease Active Site



The binding of Amprenavir is stabilized by interactions with several key amino acid residues in the protease active site. The catalytic dyad, Asp25 and Asp25', is crucial for its inhibitory mechanism.

Residue	Chain	Interaction Type
Asp25 / Asp25'	A/B	Hydrogen Bond (Catalytic Dyad)
Gly27 / Gly27'	A/B	van der Waals
Asp29 / Asp29'	A/B	Hydrogen Bond
Asp30 / Asp30'	A/B	Hydrogen Bond
Val32	А	van der Waals
lle47	А	van der Waals
Gly48 / Gly48'	A/B	van der Waals
lle50 / lle50'	A/B	van der Waals (Flap Region)
lle84	В	van der Waals

Note: HIV-1 protease is a homodimer, with chains typically denoted as A and B. Residues are often referenced with their chain identifier (e.g., Asp25 and Asp25').

Table 3: Effect of Resistance Mutations on Amprenavir Inhibition

Mutations in the protease gene can reduce the binding affinity of inhibitors, leading to drug resistance. The fold change in inhibition indicates how much more drug is required to inhibit the mutant enzyme compared to the wild-type.

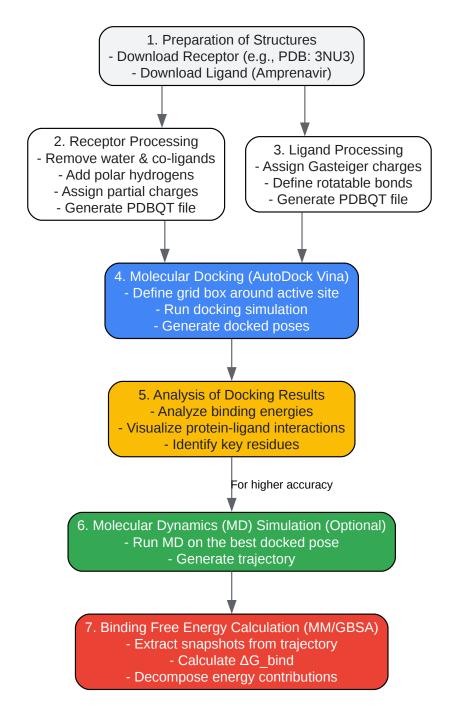


Mutation	Fold Change in Inhibition (Ki)	Consequence	Reference
I50V	30-fold	Weaker polar and hydrophobic interactions	[6]
V32I	10-fold	Increased hydrophobic contacts within the enzyme	[6]
184V	6-fold	Loss of hydrophobic contacts with Amprenavir	[6]
V82F/I84V	Significant decrease	Distorts binding site geometry	[4]

Experimental Protocols & Computational Workflow

The following protocols outline a standard workflow for performing a molecular docking study of Amprenavir with HIV-1 protease, followed by a more rigorous binding free energy calculation.





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Caption: General workflow for computational docking and binding energy analysis.

Protocol 1: Molecular Docking using AutoDock Vina

This protocol uses AutoDock Vina for the docking simulation, a widely used open-source program known for its speed and accuracy.[7][8] Visualization and file preparation can be performed with software like UCSF Chimera or AutoDock Tools (ADT).[9]



A. Preparation of the Receptor (HIV-1 Protease)

- Obtain Structure: Download the crystal structure of wild-type HIV-1 protease in complex with Amprenavir from the Protein Data Bank (PDB). A suitable entry is 3NU3.[10] This provides a validated starting conformation.
- Clean the Structure: Open the PDB file in a molecular viewer (e.g., UCSF Chimera). Remove all non-essential molecules, including water, co-crystallized ligands (except one copy of Amprenavir for defining the binding site), and any other heteroatoms.
- Prepare for Docking:
 - Add polar hydrogen atoms to the protein.
 - Assign partial charges (e.g., Kollman charges).
 - Merge non-polar hydrogens.
 - Save the processed receptor structure in the PDBQT file format, which is required by AutoDock Vina.
- B. Preparation of the Ligand (Amprenavir)
- Obtain Structure: A 3D structure of Amprenavir can be extracted from the PDB file (3NU3) or downloaded from a database like PubChem.
- Prepare for Docking:
 - Load the ligand structure into the preparation software.
 - Assign Gasteiger charges.
 - Detect and set the rotatable bonds to allow for conformational flexibility during docking.
 - Save the processed ligand in the PDBQT file format.
- C. Docking Simulation with AutoDock Vina



- Define the Search Space (Grid Box): The docking simulation is confined to a specific volume.
 Center the grid box on the co-crystallized Amprenavir ligand in the 3NU3 structure. A typical size for the HIV-1 protease active site is a cube of 20-30 Å per side.[11] This ensures the search is focused on the active site.
- Create Configuration File: Prepare a text file (config.txt) specifying the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.
- Run Vina: Execute AutoDock Vina from the command line, referencing your configuration file: vina --config config.txt
- Analyze Results: Vina will generate an output PDBQT file containing the predicted binding
 poses (typically 9-10), ranked by their binding affinity (in kcal/mol). The log file contains the
 binding energy for each pose. The pose with the lowest energy is considered the most
 favorable.

Protocol 2: Binding Free Energy Calculation with MM/GBSA

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) is a post-docking method that provides a more accurate estimation of binding free energy than docking scores alone.[12] It is typically performed on snapshots from a molecular dynamics (MD) simulation. This protocol provides a general overview using the AMBER software suite.[13][14]

- A. System Preparation and Molecular Dynamics (MD)
- Select Starting Structure: Use the top-ranked docked pose of the Amprenavir-protease complex from Protocol 1.
- Prepare System for MD: Use a program like tleap in AMBER to:
 - Load the protein and ligand force fields (e.g., ff14SB for the protein, GAFF for the ligand).
 [15]
 - Add counter-ions to neutralize the system.
 - Solvate the complex in a periodic box of water (e.g., TIP3P model).[15]



MD Simulation:

- Minimization: Perform energy minimization to remove steric clashes.
- Heating: Gradually heat the system to the desired temperature (e.g., 300 K).
- Equilibration: Run a simulation for a sufficient time (e.g., 1-5 ns) to allow the system to reach equilibrium.
- Production: Run the production MD simulation (e.g., 50-100 ns) from which snapshots will be taken for analysis.

B. MM/GBSA Calculation

- Generate Topologies: Create three separate topology files: one for the complex, one for the receptor alone, and one for the ligand alone.
- Run MM/GBSA Script: Use the MMPBSA.py script in AMBER. This script will:
 - Extract snapshots at regular intervals from the production MD trajectory.
 - For each snapshot, calculate the free energy of the complex, the receptor, and the ligand.
 - Calculate the binding free energy (ΔG_bind) using the following equation: ΔG_bind =
 G_complex (G_receptor + G_ligand)
- Decomposition Analysis (Optional): Perform a per-residue energy decomposition to quantify
 the contribution of each amino acid residue to the total binding energy. This helps pinpoint
 the most critical residues for the interaction, corroborating the findings in Table 2.[4]

Disclaimer: These protocols provide a general framework. Specific parameters and software versions may require adjustment based on the computational resources and specific research questions.

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